2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one typically involves the reaction of a piperidine derivative with a suitable amine. One common method involves the reaction of 3-(dimethylamino)piperidine with an appropriate amino-propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines or other derivatives.
Scientific Research Applications
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can influence various biochemical pathways, including those involved in neurotransmission and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-[(3S)-3-(methylamino)piperidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-(ethylamino)piperidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one
Uniqueness
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H21N3O |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
JJGSXWPBPJHWPL-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C(=O)N1CCC[C@@H](C1)N(C)C)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C)N |
Origin of Product |
United States |
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